molecular formula C21H21N3O4S B11207098 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

Cat. No.: B11207098
M. Wt: 411.5 g/mol
InChI Key: XAVMQMYTAZGZQI-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a complex organic compound with a unique structure that combines a benzamide moiety with a thieno[3,4-c]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized to introduce the benzamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and purification methods to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the design of new materials with specific electronic or optical characteristics.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: It may find applications in the development of new catalysts or as a building block for more complex molecules.

Mechanism of Action

The mechanism by which N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Eltrombopag: A compound with a similar thieno[3,4-c]pyrazole core, used as a thrombopoietin receptor agonist.

    Celecoxib: Another compound with a related structure, known for its anti-inflammatory properties.

Uniqueness

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide stands out due to its specific combination of functional groups and the potential for diverse applications. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C21H21N3O4S/c1-13-8-9-18(14(2)10-13)24-20(16-11-29(26,27)12-17(16)23-24)22-21(25)15-6-4-5-7-19(15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)

InChI Key

XAVMQMYTAZGZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4OC)C

Origin of Product

United States

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